molecular formula C15H25ClN2O B1652292 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride CAS No. 1423024-28-5

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride

Cat. No.: B1652292
CAS No.: 1423024-28-5
M. Wt: 284.82
InChI Key: YELJUDBKDAOWAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride typically involves the reaction of 2-methylbenzylamine with ethyl pentanoate under controlled conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, and proceeds through a series of steps including nucleophilic substitution and amide formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-4-8-14(16)15(18)17(5-2)11-13-10-7-6-9-12(13)3;/h6-7,9-10,14H,4-5,8,11,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELJUDBKDAOWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N(CC)CC1=CC=CC=C1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-28-5
Record name Pentanamide, 2-amino-N-ethyl-N-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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